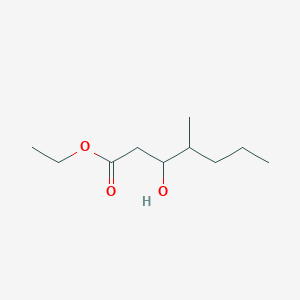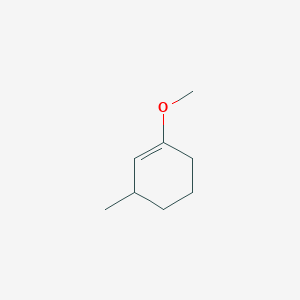![molecular formula C8H14S B14584117 2-Thiabicyclo[3.2.2]nonane CAS No. 61437-37-4](/img/structure/B14584117.png)
2-Thiabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[3.2.2]nonane is a sulfur-containing bicyclic compound with the molecular formula C8H14S. It is characterized by a unique structure that includes a six-membered ring and two seven-membered rings, along with a sulfide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiabicyclo[3.2.2]nonane typically involves the formation of the bicyclic structure through cyclization reactions. One common method is the electrolytic decarboxylation of maleic anhydride adducts, which has been used to prepare various bicyclic compounds . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thiabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of appropriate nucleophiles and electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the compound.
Substitution: A wide range of substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2-Thiabicyclo[3.2.2]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Thiabicyclo[3.2.2]nonane involves its interaction with molecular targets through its sulfide group. This interaction can lead to various biochemical effects, depending on the specific pathways involved. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.2]nonane: A related compound with a similar bicyclic structure but without the sulfur atom.
3-Azabicyclo[3.2.2]nonane: Contains a nitrogen atom in the bicyclic structure, leading to different chemical properties and applications.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system, often used in asymmetric catalysis and as an anticancer agent.
Uniqueness: 2-Thiabicyclo[3.2.2]nonane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other bicyclic compounds and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
61437-37-4 |
|---|---|
Formule moléculaire |
C8H14S |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
2-thiabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H14S/c1-3-8-4-2-7(1)5-6-9-8/h7-8H,1-6H2 |
Clé InChI |
IBGDHKUXWYZSEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


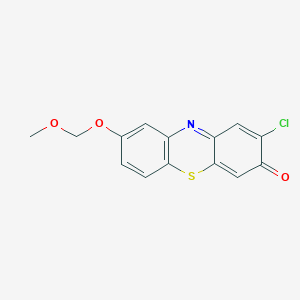
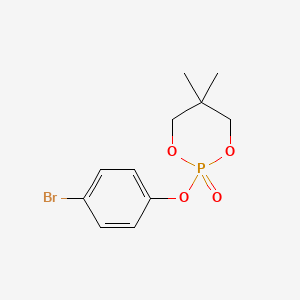
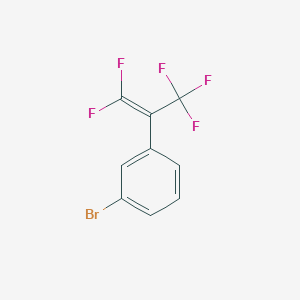
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
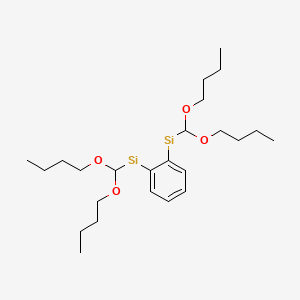
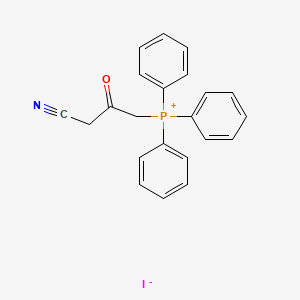
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
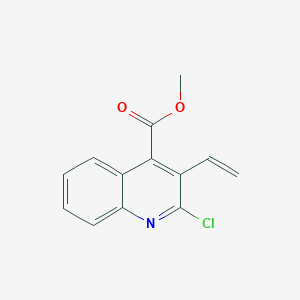
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
